molecular formula C15H20Cl2N2O2 B5354249 ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5354249
M. Wt: 331.2 g/mol
InChI Key: CCOVTBJKGYZJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C15H20Cl2N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a 2,6-dichlorobenzyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the dichlorobenzyl group can enhance its binding affinity. The compound may also inhibit certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(2,6-DICHLOROPHENYL)PIPERAZINO]ACETATE
  • ETHYL 2-[4-(2,6-DICHLOROBENZYL)MORPHOLINO]ACETATE
  • ETHYL 2-[4-(2,6-DICHLOROBENZYL)PYRROLIDINO]ACETATE

Uniqueness

ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethyl acetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-2-21-15(20)11-19-8-6-18(7-9-19)10-12-13(16)4-3-5-14(12)17/h3-5H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOVTBJKGYZJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.